molecular formula C11H14BClFNO2 B1464653 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1492890-58-0

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1464653
M. Wt: 257.5 g/mol
InChI Key: AKSAYIOMVWEJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It’s a part of the pyridine family, which are aromatic compounds that contain a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C11H15BFNO2 . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Analysis

A key application of compounds related to 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is in the synthesis and crystal structure analysis. Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, showcasing their utility as boric acid ester intermediates with benzene rings. The conformational analysis using density functional theory (DFT) confirms the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction, highlighting their potential in structural chemistry applications (Huang et al., 2021).

Boron-Based Anion Acceptors

Another significant application is in the development of boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries (FSBs). Kucuk and Abe (2020) explored the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DiOB-Py) as electrolyte additives, demonstrating its efficacy in enhancing FSB performance due to its relatively high fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).

Luminescent Polymers

The chemical also finds application in the synthesis of deeply colored polymers for potential use in electronic and photonic devices. Welterlich, Charov, and Tieke (2012) synthesized polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, leveraging the boron-containing compound for the polymerization process. These polymers exhibit high solubility in organic solvents and potential for application in organic electronics due to their unique optical properties (Welterlich et al., 2012).

Radiopharmaceutical Synthesis

Moreover, the compound plays a role in radiopharmaceutical synthesis. Kim and Choe (2020) investigated the high-yield synthesis of 18F-RO948 and its non-radioactive ligand, utilizing a Suzuki-Miyaura coupling reaction involving a boronic ester derivative, showcasing the importance of such compounds in facilitating efficient and high-yield synthesis of radiopharmaceuticals (Kim & Choe, 2020).

Catalytic Reactions

The compound's utility extends to catalytic reactions as well. Huang, Ortiz-Marciales, and Hughes (2010) detailed the catalytic enantioselective borane reduction of benzyl oximes, preparing chiral amines. This process exemplifies the role of boron-containing compounds in catalysis and asymmetric synthesis, contributing to the development of pharmaceuticals and fine chemicals (Huang et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including medicine and agriculture . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSAYIOMVWEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.